(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields This compound features a unique structure with a brominated ethoxyphenyl group and a methylphenyl group attached to a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the bromination of 2-ethoxybenzaldehyde followed by a condensation reaction with 4-methylphenylhydrazine. The resulting intermediate undergoes cyclization and oxidation to form the final diazinane trione structure. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridinium chlorochromate.
Industrial Production Methods: For large-scale production, the synthesis may be optimized using continuous flow reactors to ensure consistent quality and yield. Industrial methods might also incorporate greener chemistry principles, such as using less hazardous solvents and recyclable catalysts to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: De-brominated analogs.
Substitution: Functionalized derivatives with new substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in drug development for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms where the compound modulates the activity of key proteins, leading to altered cellular responses.
Comparison with Similar Compounds
- (5Z)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(5-fluoro-2-ethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Comparison:
- Uniqueness: The presence of the bromine atom in (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione provides unique reactivity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity influence the compound’s chemical behavior and interactions.
- Reactivity: The brominated compound may exhibit different reactivity patterns in substitution and reduction reactions compared to its chloro and fluoro counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-3-27-17-9-6-14(21)10-13(17)11-16-18(24)22-20(26)23(19(16)25)15-7-4-12(2)5-8-15/h4-11H,3H2,1-2H3,(H,22,24,26)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRGFNVYTKIHKN-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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